Product packaging for 5-ethynyl-3-methyl-1,2-oxazole(Cat. No.:CAS No. 1935013-70-9)

5-ethynyl-3-methyl-1,2-oxazole

Cat. No.: B6253204
CAS No.: 1935013-70-9
M. Wt: 107.1
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Description

5-Ethynyl-3-methyl-1,2-oxazole (CAS 1935013-70-9) is a high-value isoxazole derivative supplied for research and development purposes. This compound features an ethynyl group, making it a versatile building block for chemical synthesis, particularly via click chemistry and metal-catalyzed cross-coupling reactions . The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its widespread applications in the discovery of new pharmacologically active compounds . Research indicates that isoxazole derivatives are key components in developing agents with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . As such, this compound serves as a critical synthon for constructing novel chemical entities in drug discovery programs and organic synthesis. The product is characterized by its molecular formula (C6H5NO) and molecular weight (107.11 g/mol) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1935013-70-9

Molecular Formula

C6H5NO

Molecular Weight

107.1

Purity

95

Origin of Product

United States

Methodologies for the Chemical Synthesis of 5 Ethynyl 3 Methyl 1,2 Oxazole and Its Derivatives

Strategic Approaches to Ethynyl (B1212043) Oxazole (B20620) Core Construction

Palladium-catalyzed cross-coupling reactions represent a powerful and widely employed method for forming carbon-carbon bonds, and they are particularly effective for introducing alkyne substituents onto heterocyclic scaffolds. chemrxiv.orgnih.gov This approach is valued for its high efficiency and broad functional group tolerance, making it a cornerstone in the synthesis of complex oxazole derivatives. organic-chemistry.org The general strategy involves coupling a halooxazole precursor with a suitable alkyne source. chemrxiv.org

The Sonogashira cross-coupling reaction is a premier method for the synthesis of alkynyl-substituted aromatics and heterocycles, including ethynyl oxazoles. chemrxiv.orgnih.gov The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov In the context of 5-ethynyl-3-methyl-1,2-oxazole synthesis, this would involve reacting a 5-halo-3-methyl-1,2-oxazole with a protected acetylene (B1199291) derivative. chemrxiv.org

The Sonogashira reaction is highly selective and has been successfully applied to the synthesis of various ethynyl oxazoles. chemrxiv.org For instance, the coupling of 3-substituted-5-methyl-4-iodoisoxazoles with terminal alkynes using a Pd(PPh₃)Cl₂ catalyst has been shown to produce the corresponding 4-alkynylisoxazole products in good yields. nih.gov While this example illustrates the reaction at the C4-position, the principles are directly applicable to substitution at the C5-position, provided a suitable 5-halo-3-methyl-1,2-oxazole precursor is available. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, and base, are critical for achieving high yields. nih.govresearchgate.net

Table 1: Representative Conditions for Sonogashira Cross-Coupling on Halo-isoxazoles. nih.govresearchgate.net
Halo-isoxazole SubstrateAlkyne PartnerPalladium CatalystLigandCopper(I) SourceBase/SolventYield
3,5-diphenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5 mol%)PPh₃ (10 mol%)CuI (10 mol%)Et₂NH / DMF98%
3-phenyl-5-methyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5 mol%)PPh₃ (10 mol%)CuI (10 mol%)Et₂NH / DMF81%
3-methyl-5-phenyl-4-iodoisoxazole(Trimethylsilyl)acetylenePd(acac)₂ (5 mol%)PPh₃ (10 mol%)CuI (10 mol%)Et₂NH / DMF85%

To prevent self-coupling of the terminal alkyne and other side reactions during the Sonogashira protocol, the alkyne is typically introduced using a protected form, most commonly as a silylacetylene. chemrxiv.org Silyl (B83357) ethers are among the most widely used protecting groups for alcohols, and analogous silyl groups are used for terminal alkynes. utsouthwestern.edu The most common protecting groups for this purpose are trimethylsilyl (B98337) (TMS) and the bulkier triisopropylsilyl (TIPS). chemrxiv.org

The choice of the silyl group is strategic. The TMS group is more labile and can be cleaved under mild basic conditions, for example, using potassium carbonate (K₂CO₃) in methanol. chemrxiv.org This makes it suitable for substrates that are stable under these conditions. For more sensitive oxazole derivatives, where alkaline cleavage might lead to low yields or decomposition, alternative deprotection methods are required. chemrxiv.org In such cases, the more robust TIPS group is often preferred. chemrxiv.org Deprotection of the TIPS group can be achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or lithium hydroxide (B78521) (LiOH), which often provides cleaner products without side reactions. chemrxiv.orgharvard.edu The selection of the deprotection conditions must be carefully optimized for each specific substrate to maximize the yield of the desired terminal alkyne. chemrxiv.org

The success of the Sonogashira coupling strategy is critically dependent on the availability of a regiochemically pure halooxazole precursor. chemrxiv.org To synthesize this compound, one must start with a 5-halo-3-methyl-1,2-oxazole. The position of the halogen atom on the oxazole ring dictates the site of the subsequent C-C bond formation. organic-chemistry.org

An alternative to palladium-catalyzed methods involves the use of organometallic intermediates, particularly organolithium reagents. This approach relies on the direct deprotonation of the oxazole ring to form a nucleophilic carbanion, which can then be reacted with a suitable electrophile to introduce the desired substituent. researchgate.net

The lithiation of azoles, including isoxazoles and oxazoles, is a well-established method for their functionalization. researchgate.net The reaction involves treating the heterocycle with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). chemrxiv.orgresearchgate.net This process abstracts a proton from the most acidic position on the ring, generating a lithiated intermediate. researchgate.net For a substrate like 3-methyl-1,2-oxazole, deprotonation is expected to occur at the C5 position, which is the most acidic site. researchgate.net

Once the organolithium species is formed, it is "quenched" by adding an electrophile. To install an ethynyl group, an electrophilic source of acetylene is required. This two-step sequence of lithiation followed by electrophilic quenching allows for the direct introduction of the ethynyl group at a specific position. chemrxiv.org This method has been successfully used in the synthesis of 5-ethynyl-2-alkyl oxazoles, where the stability of the halide precursors was enhanced by the substituent at the C2 position, allowing for simple lithiation on an iodine-substituted precursor. chemrxiv.org Studies on the lithiation of 2,4-dimethylthiazole-5-carboxylic acid and its oxazole analogue have shown that deprotonation can occur regiospecifically, demonstrating the precise control achievable with this method. rsc.org

Table 2: Summary of Lithiation Reactions on Methyl-Substituted Azoles. researchgate.netrsc.org
SubstrateBaseSite of LithiationSubsequent ReactionProduct Type
3,5-Dimethylisoxazolen-BuLiLateral (3-methyl group)Carboxylation (CO₂)3-(Isoxazol-3-yl)acetic acid
2,4-Dimethyloxazole-5-carboxylic acidLDA or n-BuLiRegiospecific (2-methyl group)Condensation with electrophilesHomologated derivatives
1-Methylpyrazolen-BuLiMixture (α-methyl and C5-ring)Trapping with electrophilesMixture of derivatives

Organometallic Reagent-Mediated Syntheses

Utilization of Organozinc Derivatives

Organozinc reagents are valuable tools in the synthesis of functionalized oxazoles, including those bearing an ethynyl group. sigmaaldrich.comd-nb.info These reagents offer a balance of reactivity and functional group tolerance, making them suitable for complex molecule synthesis. sigmaaldrich.com

In the context of synthesizing ethynyl-substituted oxazoles, organozinc derivatives can be employed in cross-coupling reactions. For instance, a suitably protected ethynylzinc reagent can be coupled with a halogenated 3-methyl-1,2-oxazole precursor. This approach allows for the direct installation of the ethynyl moiety onto the oxazole ring. The choice of the organozinc reagent is critical, with factors like the nature of the organic group and the halide influencing reactivity and stability. sigmaaldrich.com

A common method for preparing organozinc reagents involves the direct insertion of zinc metal into an organic halide. nih.gov The reactivity of this process can be enhanced by using highly activated zinc, such as Rieke® Zinc, which can react directly with a variety of organic bromides and chlorides while tolerating sensitive functional groups like nitriles and esters. sigmaaldrich.com Alternatively, transmetalation of an organolithium or Grignard reagent with a zinc halide provides another route to organozinc compounds. sigmaaldrich.com The use of lithium chloride as an activating agent has been shown to facilitate the synthesis of organozinc reagents from unactivated aryl iodides at lower temperatures. nih.gov

For the synthesis of 5-substituted oxazoles, a general strategy involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position using a strong base like LDA, followed by transmetalation with a zinc salt. This organozinc species can then undergo Negishi cross-coupling to introduce various substituents, including those that could lead to an ethynyl group after further manipulation. nih.gov

Cyclization and Annulation Methodologies for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is a cornerstone of synthesizing this compound. Cyclization and annulation reactions are the primary methods employed to construct this heterocyclic core. mdpi.comresearchgate.net

Nitrile Oxide Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing 1,2-oxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.netyoutube.com This reaction forms the five-membered isoxazole (B147169) ring in a single, highly efficient step. youtube.com

To synthesize a 5-ethynyl-substituted isoxazole, a nitrile oxide is reacted with a diyne. The regioselectivity of the cycloaddition is crucial. Research has shown that in the reaction of nitrile oxides with conjugated diynes, the addition often occurs at the terminal triple bond, leading to the desired 5-ethynylisoxazole. researchgate.net The nitrile oxides themselves are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitroalkanes. beilstein-journals.org

Recent advancements have demonstrated that these cycloaddition reactions can be performed under environmentally friendly conditions. For example, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium at room temperature without the need for metal catalysts. beilstein-journals.org Water-assisted generation of nitrile oxides under mild acidic conditions has also been reported, further expanding the utility of this methodology. nih.gov

An intramolecular variation of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), is also a valuable tool for constructing complex fused heterocyclic systems containing an isoxazole ring. mdpi.com

Ring-Closing Strategies Involving Alkynes

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of various cyclic structures, including those containing heterocyclic cores. While more commonly applied to the formation of larger rings, the principles of ring-closing can be adapted to the synthesis of five-membered heterocycles. nih.govacs.org

In the context of 1,2-oxazole synthesis, a strategy could involve a precursor molecule containing both an oxime or a related nitrogen-oxygen functionality and a suitably positioned alkyne. A metal-catalyzed ring-closing reaction could then facilitate the formation of the isoxazole ring. For instance, ring-closing enyne metathesis (RCEYM) is a known method for creating cyclic compounds, and with the appropriate substrate design, could potentially be applied to isoxazole synthesis. beilstein-journals.org

Another approach involves the cycloisomerization of propargylic amides to form oxazoles, which can be achieved using transition-metal-free conditions. researchgate.net While this directly forms a 1,3-oxazole, similar strategies involving precursors with the required N-O bond could be envisioned for 1,2-oxazole formation.

Advancements in Scalable Synthesis Protocols

The transition from laboratory-scale synthesis to larger, multi-gram preparations presents significant challenges. Recent research has focused on developing robust and efficient protocols that allow for the scalable production of oxazole derivatives. chemrxiv.org

Multi-Gram Scale Preparations

The ability to synthesize compounds on a multi-gram scale is critical for their practical application in areas like drug discovery and materials science. chemrxiv.org For oxazole-containing molecules, methods have been developed to achieve this scalability. researchgate.netchemrxiv.org

Key to successful multi-gram synthesis is the optimization of reaction conditions to ensure high yields and purity on a larger scale. This often involves careful control of parameters such as temperature, reagent addition rates, and purification methods. For example, the synthesis of functionalized ethynyl oxazoles has been optimized to allow for multi-gram quantities in a single run by carefully controlling temperature and the dropwise addition of reagents. chemrxiv.org The development of continuous-flow processes also offers a promising avenue for scalable synthesis, as demonstrated by the multi-step continuous synthesis of 2-(azidomethyl)oxazoles. beilstein-journals.org

Compound Scale Key Features of Protocol Reference
Functionalized Ethynyl OxazolesMulti-gramCareful temperature control, slow reagent addition, optimized purification. chemrxiv.org
2-Substituted-4,5-dimethyloxazolesGram-scaleCascade assembly in a KOH/MeOH/DMSO catalytic system. researchgate.net
2-(Azidomethyl)oxazoles-Continuous-flow process with short residence times. beilstein-journals.org

Development of Mild and Tolerant Reaction Conditions

The development of mild and tolerant reaction conditions is crucial for the synthesis of complex molecules, particularly those containing sensitive functional groups or heterocyclic rings prone to degradation. chemrxiv.org The oxazole ring itself can be sensitive, necessitating synthetic methods that avoid harsh reagents and extreme temperatures. chemrxiv.org

Recent efforts have focused on developing protocols that are both efficient and compatible with a wide range of functional groups. For example, the use of organozinc reagents, which are known for their functional group tolerance, is a key strategy in this regard. sigmaaldrich.comd-nb.info The development of water-assisted nitrile oxide cycloadditions, which proceed under mild acidic or basic conditions at room temperature, is another significant advancement. beilstein-journals.orgnih.gov

Furthermore, transition-metal-free methods are gaining prominence. The cycloisomerization of propargylic amides to oxazoles can be achieved using in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP), avoiding the need for metal catalysts that can sometimes lead to side reactions or be difficult to remove from the final product. researchgate.net

Methodology Conditions Advantages Reference
Organozinc Cross-CouplingVaries, can be mildHigh functional group tolerance. sigmaaldrich.comd-nb.info
Water-Assisted Nitrile Oxide CycloadditionRoom temperature, aqueous mediumEnvironmentally friendly, mild conditions. beilstein-journals.orgnih.gov
Transition-Metal-Free CycloisomerizationIn situ generated acid (HCl)Avoids metal catalysts, mild conditions. researchgate.net
Van Leusen Oxazole SynthesisBase (e.g., K2CO3) in methanolEfficient for 5-substituted oxazoles. nih.govmdpi.com

Advanced Purification and Isolation Protocols for Ethynyl Oxazoles

The successful synthesis of this compound and related ethynyl oxazoles is critically dependent on effective purification and isolation strategies. The inherent sensitivity of the oxazole ring and the potential for side reactions during synthesis necessitate advanced protocols to achieve high purity. chemrxiv.org The choice of purification method is often dictated by the physical state of the product (e.g., solid or oil), its stability, and the nature of the impurities present. Key methodologies include chromatographic techniques for high-resolution separation and recrystallization or trituration for crystalline compounds. chemrxiv.orgchemrxiv.org

Flash column chromatography is a cornerstone technique for the purification of ethynyl oxazole derivatives, offering a balance of speed and resolving power. figshare.comacs.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their differential adsorption to the stationary phase. acs.org

The process generally involves:

Preparation: The crude reaction mixture is concentrated under vacuum to remove the bulk of the solvent. figshare.com

Adsorption: The resulting residue is then adsorbed onto a small amount of silica gel or loaded directly onto the column.

Elution: A carefully selected solvent system (mobile phase) is passed through the column. The polarity of the eluent is often gradually increased to sequentially elute compounds with different polarities. acs.org Common solvent systems for oxazole derivatives include mixtures of petroleum ether (PE) or hexanes with ethyl acetate (B1210297) (EtOAc). figshare.comacs.org

Monitoring and Collection: The separation is monitored by Thin-Layer Chromatography (TLC), and fractions containing the desired pure compound are collected. acs.org The final product is obtained after evaporating the solvent from the collected fractions. figshare.com

The selection of the stationary and mobile phases is critical for achieving optimal separation. Research on related heterocyclic compounds provides insight into effective chromatographic conditions.

Table 1: Examples of Chromatographic Purification Conditions for Heterocyclic Compounds

Compound Type Stationary Phase Mobile Phase (Eluent) Reference
Oxazole Derivatives Silica Gel Petroleum Ether / Ethyl Acetate (1:1) figshare.com
Alkynyl Thioethers Silica Gel (60-120 mesh) Ethyl Acetate / Hexanes (gradient) acs.org
Substituted Triazoles Silica Gel Petroleum Ether / Ethyl Acetate (100:10, v:v) rsc.org

The data illustrates that silica gel is a common stationary phase, with mixtures of non-polar solvents like hexanes or petroleum ether and more polar solvents like ethyl acetate being effective eluents for this class of compounds. figshare.comacs.orgrsc.org

For ethynyl oxazoles that are crystalline solids, recrystallization and trituration are powerful techniques for achieving high purity. chemrxiv.orgchemrxiv.org These methods exploit differences in solubility between the target compound and impurities in a given solvent.

Trituration is a simple yet effective method for purifying solid materials. It involves washing or suspending the crude solid product in a solvent in which the desired compound is largely insoluble, while the impurities are soluble. chemrxiv.org A study on the synthesis of functionalized ethynyl oxazoles reported the successful purification of title products by trituration in pentane, with the addition of tert-butyl methyl ether (t-BuOMe) to induce the formation of a crystalline precipitate. chemrxiv.org This process effectively removes soluble impurities, yielding the pure product as a solid that can be isolated by filtration.

Recrystallization is a more refined technique that can yield highly pure crystalline products. The process involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, causing the pure compound to crystallize out as its solubility decreases at lower temperatures.

Isolating the pure crystals by filtration and washing them with a small amount of cold solvent.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Table 2: Examples of Non-Chromatographic Purification Methods

Method Compound Type Solvent System Outcome Reference
Trituration Ethynyl Oxazoles Pentane / t-BuOMe Crystalline Precipitate chemrxiv.org

These techniques are particularly advantageous as they can be scaled up more easily than chromatographic methods and can avoid the use of large volumes of silica gel and solvents, contributing to a more efficient and economical purification process. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 5 Ethynyl 3 Methyl 1,2 Oxazole

Chemical Transformations Involving the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring, while aromatic, possesses unique reactivity and is generally sensitive to certain conditions. youtube.com It is a weak base, with protonation occurring at the nitrogen atom. chemrxiv.org The ring's stability can be influenced by its substituents.

One of the characteristic reactions of the 1,2-oxazole ring is its susceptibility to ring-opening under reductive or basic conditions. The relatively weak N-O bond is the point of initial cleavage in many transformations. For example, catalytic hydrogenation can lead to the cleavage of this bond, resulting in the formation of an enaminone, which can then be further transformed.

Substituent Effects on Ring Stability and Reactivity

The stability and reactivity of the 1,2-oxazole ring in 5-ethynyl-3-methyl-1,2-oxazole are significantly influenced by its substituents. In general, oxazole (B20620) rings are known to be sensitive compounds, particularly susceptible to acidic conditions. chemrxiv.org However, the presence of specific substituents can modulate this sensitivity.

The methyl group at the C3 position is an electron-donating group, which can enhance the electron density of the oxazole ring, potentially influencing its reactivity towards electrophiles. The position of electrophilic attack on the oxazole ring is generally C4 > C5 > C2, and the presence of an electron-releasing group can further activate the ring towards such reactions. pharmaguideline.com

The ethynyl (B1212043) group at the C5 position is a key functional group that introduces a site of unsaturation, making the compound a versatile building block in organic synthesis. chemrxiv.org This group can participate in a variety of reactions, including nucleophilic additions and cycloadditions. smolecule.com The reactivity of the ethynyl group can be influenced by the electronic nature of the oxazole ring. The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole ring, and specific synthetic approaches are often required for different isomers due to variations in their stability and reactivity. chemrxiv.org

The stability of the oxazole ring can also be affected by the reaction conditions. For instance, the use of a strong base like butyllithium (B86547) can lead to non-selective deprotonation and reduced yields in some reactions involving substituted oxazoles. chemrxiv.org

Table 1: General Substituent Effects on Oxazole Reactivity

Substituent TypePositionEffect on Ring Stability and Reactivity
Electron-donating (e.g., methyl)C3Increases electron density, potentially activating the ring towards electrophilic substitution.
Electron-withdrawing (e.g., ethynyl)C5Provides a reactive site for various addition and coupling reactions. Can influence the overall electronic properties of the ring.

Potential for Ring-Opening and Rearrangement Pathways

The 1,2-oxazole ring, under certain conditions, can undergo ring-opening and rearrangement reactions. A potential pathway involves the formation of an acyclic isonitrile-enolate intermediate from an oxazolyl anion. chemrxiv.org This type of ring-chain tautomerism highlights the latent instability of the oxazole ring under specific chemical environments, particularly in the presence of strong bases used for deprotonation.

Furthermore, while not directly documented for this compound, other substituted oxazoles and related heterocycles are known to undergo rearrangements. For example, the Cornforth rearrangement is a known thermal rearrangement of 4-acyloxazoles. While this specific rearrangement may not be directly applicable, it illustrates the potential for skeletal reorganization in the oxazole framework under thermal or catalytic conditions.

The presence of the ethynyl group could also potentially influence ring stability and offer unique rearrangement possibilities, although specific examples for this compound are not prevalent in the literature.

Mechanistic Studies of Key Synthetic and Transformation Pathways

The synthesis and transformation of this compound involve several key reactions with distinct mechanistic pathways.

Elucidation of Reaction Intermediates

The synthesis of the 1,2-oxazole ring itself can proceed through various mechanisms, often involving distinct intermediates. One common method is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov For instance, the reaction of a β-enamino ketoester with hydroxylamine can lead to the formation of an intermediate 'A' through condensation, which then eliminates a molecule of dimethylamine (B145610) to form intermediate 'B'. Subsequent intramolecular cyclization and dehydration yield the final 1,2-oxazole product. nih.gov

Another key reaction for introducing the ethynyl group is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a well-established method for forming carbon-carbon bonds. The mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps.

In the context of oxazole chemistry, deprotonation using a strong base can lead to the formation of an oxazolyl anion. This anion can exist in equilibrium with its acyclic isonitrile-enolate form, which is a crucial ring-opened intermediate. chemrxiv.org

Table 2: Key Intermediates in Oxazole Synthesis and Transformation

ReactionKey Intermediate(s)Description
1,2-Oxazole formation from β-enamino ketoesterIntermediates A and BFormed through condensation and elimination steps prior to cyclization. nih.gov
Sonogashira CouplingPalladium-alkynyl complexesFormed during the catalytic cycle of the cross-coupling reaction.
Base-induced reactionsOxazolyl anion / Acyclic isonitrile-enolateRing-opened intermediate in equilibrium with the cyclic anion. chemrxiv.org

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported. However, some general principles and observations can be made.

The synthesis of ethynyl oxazoles can be influenced by thermodynamic factors. For example, the formation of a TMS-ethynyl derivative has been described as an exothermic reaction with an autocatalytic nature, indicating a thermodynamically favorable process. chemrxiv.org

The stability of intermediates can play a crucial role in determining the reaction pathway and product distribution. For instance, the stabilization of the cyclic form of an oxazole carbanion can be important for the success of certain reactions. chemrxiv.org

The reactivity of the ethynyl group in this compound makes it a valuable participant in reactions like the azide-alkyne "click" chemistry. These reactions are often characterized by high yields and favorable thermodynamics, proceeding efficiently under mild conditions. chemrxiv.org The kinetics of such reactions are typically fast, leading to rapid product formation.

Further computational and experimental studies would be necessary to provide a more quantitative understanding of the kinetic and thermodynamic parameters governing the reactivity of this specific compound.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Molecular Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-ethynyl-3-methyl-1,2-oxazole. Through a combination of one- and two-dimensional experiments, it is possible to confirm the precise arrangement of atoms and probe subtle dynamic processes.

High-Resolution 1H and 13C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational data for structural confirmation. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the molecule is expected to exhibit three distinct singlets. The methyl protons (CH₃) at the C3 position would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The lone proton on the oxazole (B20620) ring (H4) is expected to resonate as a singlet further downfield, likely around δ 6.0-6.8 ppm, which is characteristic for protons on isoxazole (B147169) rings. rsc.org The terminal acetylenic proton (C≡C-H) gives rise to a sharp singlet, generally observed between δ 3.0-3.5 ppm. chemrxiv.org

The ¹³C NMR spectrum provides complementary information. The methyl carbon (CH₃) would show a signal in the upfield region, around δ 10-15 ppm. The carbons of the oxazole ring have characteristic shifts: the C3 carbon, attached to the methyl group, is anticipated around δ 160-163 ppm, while the C4 carbon would appear at approximately δ 97-108 ppm. rsc.orgbeilstein-journals.org The C5 carbon, substituted with the ethynyl (B1212043) group, is expected to be the most downfield of the ring carbons, around δ 168-170 ppm. rsc.orgbeilstein-journals.org The two carbons of the ethynyl group are also distinguishable; the terminal, proton-bearing carbon (C≡C -H) typically resonates around δ 70-80 ppm, while the carbon attached to the oxazole ring (C ≡C-H) is found slightly further downfield, around δ 79-90 ppm. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on data from analogous structures found in the literature. rsc.orgchemrxiv.orgbeilstein-journals.org

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃2.0 - 2.5 (s)10 - 15
C4-H6.0 - 6.8 (s)97 - 108
C≡C-H3.0 - 3.5 (s)70 - 80
C3-160 - 163
C5-168 - 170
C≡C-H-79 - 90

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks are expected in a COSY spectrum, as all proton signals are singlets and are separated by more than three bonds, thus confirming their isolation from each other.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would show correlations between the methyl protons and the methyl carbon, the C4-H proton and the C4 carbon, and the acetylenic proton and its corresponding terminal carbon.

A correlation between the methyl protons (-CH₃) and the C3 and C4 carbons of the oxazole ring.

A correlation between the C4-H proton and the C3 and C5 carbons.

A correlation between the acetylenic proton (C≡C-H) and the C5 carbon of the oxazole ring, as well as the other acetylenic carbon. These correlations unambiguously establish the position of the methyl and ethynyl substituents on the oxazole ring. beilstein-journals.org

Advanced NMR for Conformational Studies

Due to its relatively rigid structure, this compound has limited conformational freedom. However, advanced NMR techniques could be employed to study subtle molecular dynamics. Variable-Temperature (VT) NMR could be used to investigate the rotational barrier of the methyl group. Additionally, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could probe through-space interactions, which can be useful in analyzing potential intermolecular associations or aggregation at high concentrations. In related substituted oxazoles, NMR has been used to identify and study rotational conformers, demonstrating the utility of these techniques for dynamic processes in this class of heterocyles. beilstein-journals.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. libretexts.org These techniques are complementary and provide characteristic "fingerprints" based on the functional groups present. For this compound, the spectra are dominated by the vibrations of the ethynyl and oxazole moieties.

Characteristic Vibrational Modes of the Ethynyl and Oxazole Moieties

The vibrational spectrum can be analyzed by considering the distinct contributions from the two primary functional groups.

Ethynyl Moiety: The terminal alkyne group gives rise to two very characteristic and sharp absorption bands. The C-H stretching vibration (ν(C-H)) appears as a strong, sharp band in the region of 3300-3290 cm⁻¹. nist.gov The C≡C triple bond stretching vibration (ν(C≡C)) is observed in the 2150-2100 cm⁻¹ range. nist.gov Its intensity is variable in IR but typically strong in Raman spectra.

Oxazole Moiety: The oxazole ring has a series of characteristic vibrations. These include C=N stretching, C=C stretching, and various ring breathing and deformation modes. Based on studies of oxazole and its derivatives, key vibrations are expected in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net For instance, the C=N stretching vibration often appears around 1630-1580 cm⁻¹. Ring stretching modes are typically found between 1500 cm⁻¹ and 1300 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from NIST database and studies on related compounds. nist.govresearchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchEthynyl3300 - 3290
C-H StretchMethyl3000 - 2850
C≡C StretchEthynyl2150 - 2100
C=N StretchOxazole Ring1630 - 1580
Ring Stretching/DeformationOxazole Ring1500 - 1300

Analysis of Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy is highly sensitive to changes in the molecular environment and can be used to study intermolecular forces, such as hydrogen bonding. The terminal acetylenic proton of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. The nitrogen atom of the oxazole ring, with its lone pair of electrons, is a potential hydrogen bond acceptor.

The formation of an intermolecular hydrogen bond (C≡C-H···N) would lead to a predictable shift in the vibrational frequencies. Specifically, the ν(C-H) band of the ethynyl group would be expected to broaden and shift to a lower frequency (a red shift). Concurrently, vibrations associated with the oxazole ring may exhibit slight shifts in position or changes in intensity, reflecting the perturbation of the ring's electronic structure upon hydrogen bond formation. By performing concentration-dependent or solvent-dependent FT-IR/Raman studies, the presence and strength of such intermolecular interactions can be effectively probed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of a molecule. For this compound, these techniques would reveal the energies of its electronic transitions and its potential as a fluorescent material.

Elucidation of Electronic Transitions and Photophysical Properties

The UV-Vis absorption spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The ethynyl group, a chromophore, in conjugation with the oxazole ring, would likely influence the position and intensity of these bands.

Fluorescence spectroscopy would determine if the compound emits light after electronic excitation and at what wavelengths. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that would be determined.

Table 1: Hypothetical Photophysical Data for this compound

ParameterExpected Value/RangeSignificance
Absorption Maximum (λabs) 250 - 350 nmIndicates the energy required for electronic excitation.
Molar Absorptivity (ε) 10,000 - 50,000 M⁻¹cm⁻¹Relates to the probability of the electronic transition.
Emission Maximum (λem) 350 - 500 nmDefines the color of the emitted light.
Stokes Shift 50 - 150 nmThe difference between λabs and λem, related to excited-state relaxation.
Quantum Yield (Φf) 0.01 - 0.5Efficiency of light emission versus other de-excitation pathways.
Fluorescence Lifetime (τf) 1 - 10 nsIntrinsic property of the excited state.

Note: This table presents hypothetical data based on known properties of similar heterocyclic compounds and is for illustrative purposes only.

Solvatochromic Investigations and Environmental Effects

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. Studying the UV-Vis absorption and fluorescence emission spectra of this compound in a range of solvents with varying polarities would provide information about the change in its dipole moment upon electronic excitation.

A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state compared to the ground state. This data can be analyzed using the Lippert-Mataga equation to quantify the change in dipole moment.

Table 2: Hypothetical Solvatochromic Data for this compound

SolventPolarity IndexAbsorption Max (λabs, nm)Emission Max (λem, nm)
Hexane 0.009280380
Toluene 0.099282385
Dichloromethane 0.309285395
Acetonitrile (B52724) 0.460288410
Methanol 0.762290420

Note: This table is a hypothetical representation of expected solvatochromic shifts.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₆H₅NO), HRMS would confirm its molecular formula.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information, as the molecule breaks at its weakest bonds or undergoes characteristic rearrangements. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted HRMS Data and Major Fragments for this compound

IonCalculated m/zMeasured m/zInferred Fragment Structure
[M+H]⁺ 108.0444Data not availableProtonated parent molecule
[M-CH₃]⁺ 92.0338Data not availableLoss of the methyl group
[M-C₂H]⁺ 82.0393Data not availableLoss of the ethynyl group
[C₄H₃N]⁺ 65.0260Data not availableFragment from ring cleavage

Note: Calculated m/z values are based on the chemical formula. Measured m/z data is not available.

X-ray Crystallography for Solid-State Molecular Architecture

Elucidation of Intramolecular Bond Lengths and Angles

The crystallographic data would confirm the planar nature of the oxazole ring and the linear geometry of the ethynyl group. The precise bond lengths would offer insights into the degree of electron delocalization within the conjugated system.

Table 4: Expected Intramolecular Bond Distances and Angles for this compound

Bond/AngleExpected Value
O1-C5 Bond Length ~1.36 Å
N2-C3 Bond Length ~1.30 Å
C4-C5 Bond Length ~1.35 Å
C5-C6 (ethynyl) Bond Length ~1.20 Å
C6≡C7 (ethynyl) Bond Length ~1.45 Å
C5-C6-C7 Angle ~178°
O1-C5-C4 Angle ~105°

Note: These values are estimations based on known structures of similar compounds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is determined by intermolecular forces. For this compound, potential interactions would include weak C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the oxazole rings and/or the ethynyl groups of adjacent molecules. Understanding these interactions is crucial for predicting the material's bulk properties. The analysis would reveal the distances and geometries of these non-covalent bonds, providing a complete picture of the supramolecular architecture.

Computational and Theoretical Investigations of 5 Ethynyl 3 Methyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for investigating the fundamental properties of molecules from first principles.

Optimized Molecular Geometries and Energetic Landscapes

For a molecule like 5-ethynyl-3-methyl-1,2-oxazole, DFT calculations would typically be used to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Understanding the energetic landscapes, including rotational barriers and the relative energies of different conformers, is crucial for predicting its behavior.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Validation with Experimental Data

A key application of DFT is the prediction of spectroscopic data. Calculated parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to validate the computed structure and electronic properties. For instance, the calculated 1H and 13C NMR spectra would provide theoretical chemical shifts for the methyl, ethynyl (B1212043), and oxazole (B20620) ring protons and carbons. Similarly, the computed IR spectrum would show characteristic vibrational modes, such as the C≡C stretch of the ethynyl group and the C=N stretching of the oxazole ring.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is instrumental in understanding the electronic properties and reactivity of a molecule.

HOMO-LUMO Energy Gaps and Electronic Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

MEP maps provide a visual representation of the charge distribution on the surface of a molecule. By mapping the electrostatic potential, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxazole ring and the triple bond of the ethynyl group, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of its reactions.

While specific data tables and detailed research findings for this compound are not available, the principles outlined above represent the standard and powerful computational approaches that would be used to characterize this molecule. Such studies would provide a comprehensive understanding of its structural, electronic, and reactive properties, paving the way for its potential application in various fields of chemical science.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electronic interactions. For this compound, NBO analysis translates complex quantum mechanical wavefunctions into a more intuitive chemical language of lone pairs, bonding orbitals, and antibonding orbitals. This allows for a quantitative understanding of electron delocalization and hyperconjugative interactions that contribute to the molecule's stability and reactivity.

The primary focus of NBO analysis in this context is to quantify the delocalization of electrons from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a more significant electronic interaction and greater stabilization of the molecule.

Key interactions within this compound that would be elucidated by NBO analysis include:

π-Conjugation: Delocalization between the π-orbitals of the ethynyl group (C≡C) and the π-system of the 1,2-oxazole ring. This conjugation is crucial for the molecule's electronic properties and planarity.

Hyperconjugation: Interactions involving the methyl group (–CH₃). This includes the donation of electron density from the σ-bonds of the methyl group (e.g., σ(C-H)) into empty antibonding orbitals of the oxazole ring (e.g., π* or σ*). These interactions contribute to the stability of the substituted ring system.

Lone Pair Delocalization: The nitrogen and oxygen atoms of the oxazole ring possess lone pairs (n) which can delocalize into adjacent antibonding orbitals (π* or σ*), further stabilizing the heterocyclic system.

The table below illustrates the principal types of donor-acceptor interactions and their corresponding stabilization energies (E(2)) that would be expected from an NBO analysis of this compound.

Table 1: Representative NBO Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E(2) (kcal/mol)Description
π(C≡C)π(C=N of oxazole)π → πHighElectron delocalization from the ethynyl triple bond into the oxazole ring, indicating strong conjugation.
π(C=N of oxazole)π(C≡C)π → πModerateReciprocal electron delocalization from the oxazole ring to the ethynyl group.
n(N)π(C=C of oxazole)n → πModerateDelocalization of the nitrogen lone pair, contributing to the aromatic character and stability of the ring.
σ(C-H of methyl)π(C=N of oxazole)σ → π (Hyperconjugation)Low to ModerateStabilizing hyperconjugative interaction from the methyl C-H bond to the ring.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for investigating the pathways of chemical reactions, allowing for the characterization of intermediates and the energetic profiling of transition states. For compounds like this compound, computational studies can elucidate plausible mechanisms for both its synthesis and its subsequent reactions.

One of the most fundamental reaction mechanisms relevant to this molecule is the formation of the 1,2-oxazole ring itself. A common route involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov Theoretical calculations can map the energy landscape of this process, identifying the most likely sequence of events.

The plausible mechanism proceeds through several key intermediates:

Intermediate A: Initial reaction between the enaminone and hydroxylamine.

Intermediate B: Elimination of a dimethylamine (B145610) molecule.

Intermediate C: Intramolecular cyclization.

Intermediate D/E/F: An alternative pathway involving nucleophilic attack at the carbonyl carbon, dehydration to an oxime (E), and subsequent cyclization. nih.gov

Furthermore, the reactivity of the final this compound molecule is influenced by the stability of its own potential transition states in subsequent reactions. For example, in reactions involving the oxazole ring, a transition state (TS3) corresponding to an acyclic isonitrile-enolate form can exist in equilibrium with the cyclic oxazolyl anion (TS1). chemrxiv.org The relative stability of these transition states, which can be predicted computationally, determines whether the ring will open or remain intact during a reaction, guiding synthetic strategies. chemrxiv.org

Table 2: Key Intermediates in the Theoretical Synthesis of a 1,2-Oxazole Ring

IntermediateDescriptionRole in Mechanism
Intermediate AInitial adduct of β-enamino ketoester and hydroxylamine. nih.govFirst step of the condensation reaction.
Intermediate BFormed after the elimination of dimethylamine from Intermediate A. nih.govPrecursor to cyclization.
Intermediate CProduct of intramolecular cyclization of Intermediate B. nih.govThe immediate precursor to the final dehydrated 1,2-oxazole ring.
Transition State (TS3)Acyclic isonitrile-enolate form in equilibrium with the cyclic carbanion. chemrxiv.orgGoverns the stability and reactivity of the oxazole ring in deprotonation reactions.

Compound Index

Applications in Advanced Organic Synthesis and Materials Science

5-ethynyl-3-methyl-1,2-oxazole as a Versatile Synthetic Building Block

The unique structural features of this compound, namely the reactive terminal alkyne and the stable isoxazole (B147169) ring, render it a highly valuable and versatile building block in modern organic synthesis. Its ethynyl (B1212043) group serves as a handle for a variety of coupling reactions, while the isoxazole core imparts specific electronic and steric properties to target molecules.

This compound is a key intermediate for the synthesis of more elaborate molecular structures. The terminal alkyne is particularly amenable to participating in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for its strategic incorporation into a wide array of complex molecular frameworks.

One of the most prominent applications is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the isoxazole unit to another molecule containing an azide (B81097) group. chemrxiv.orgchemrxiv.org This methodology has been successfully used to generate diverse heterocyclic compounds with high yields, often exceeding 90%. chemrxiv.org

Beyond click chemistry, the ethynyl group is a versatile functional handle for other transformations, as detailed in the table below.

Reaction TypeReagents/CatalystsProduct TypeSignificance
Sonogashira Coupling Pd catalyst, Cu co-catalyst, Aryl/Vinyl HalideAryl/Vinyl-substituted alkynesExtends the carbon framework by creating C(sp)-C(sp²) bonds. chemrxiv.orgchemrxiv.org
Click Chemistry (CuAAC) Azide, Copper(I) catalyst1,4-disubstituted 1,2,3-triazoleForms stable, aromatic triazole linkers for creating complex bioconjugates and materials. chemrxiv.orgchemrxiv.org
Oxidative Coupling (e.g., Glaser) Copper salts, OxidantSymmetrical diynesCreates conjugated diyne systems with interesting electronic and material properties.
Reduction H₂, Lindlar's catalyst or Na/NH₃Alkenes (cis or trans)Selectively reduces the alkyne to an alkene, allowing for geometric control.
Hydration H₂O, H₂SO₄, HgSO₄Methyl ketonesConverts the alkyne functionality into a carbonyl group.

This table illustrates some of the fundamental reactions the ethynyl group of this compound can undergo, making it a precursor for a multitude of more complex molecules.

The reactivity of the ethynyl group allows for the seamless integration of the this compound core into a vast range of other heterocyclic systems. The aforementioned click reaction is a prime example, where the isoxazole is readily fused with other molecules via a triazole bridge. chemrxiv.org This strategy is widely employed in medicinal chemistry to create hybrid molecules that may exhibit enhanced biological activity by combining the pharmacophoric features of different heterocyclic scaffolds.

For instance, reacting this compound with various azides, such as benzyl (B1604629) azide or derivatives of biomolecules like adenosine (B11128) azide, yields a diverse library of isoxazole-triazole conjugates. chemrxiv.org This modular approach accelerates the drug discovery process by enabling the rapid synthesis of numerous analogues for biological screening. chemrxiv.org Furthermore, the isoxazole ring itself is a stable scaffold found in many biologically active compounds and approved drugs, making its inclusion in novel molecular designs highly desirable. chemrxiv.orgsemanticscholar.org

Incorporation into Supramolecular Architectures

The rigid, linear geometry conferred by the ethynyl group, combined with the polar isoxazole ring, makes this compound an excellent candidate for incorporation into larger, self-assembled supramolecular structures.

There is significant interest in using ethynyl oxazoles as components in the construction of molecular machines. chemrxiv.orgchemrxiv.org Molecular machines are nanoscale devices capable of performing mechanical-like movements in response to external stimuli. The acetylene (B1199291) linker is particularly suitable for these applications as it provides a linear, rigid axle around which other molecular components can rotate. chemrxiv.org

In the context of a nanorotor, the this compound could serve as the central stator or rotator component. The alkyne provides a defined axis of rotation, while the isoxazole and its substituents can be tailored to interact with other parts of the molecular assembly, influencing the rotational dynamics. chemrxiv.org The synthesis of such complex architectures often relies on the precise and predictable bond-forming reactions that the ethynyl group facilitates, such as Sonogashira coupling, to assemble the various components. chemrxiv.orgchemrxiv.org

Supramolecular chemistry relies on the specific and directional non-covalent interactions between molecules to form ordered assemblies. youtube.com this compound possesses several features that can guide self-assembly processes.

Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic isoxazole ring and the π-system of the ethynyl group can engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The isoxazole ring has a significant dipole moment, which can direct the alignment of molecules in a crystalline lattice or solution.

These non-covalent forces can be exploited to construct well-defined supramolecular polymers, liquid crystals, and other organized materials where the this compound unit is a fundamental building block.

Role as a Ligand in Coordination Chemistry and Catalysis

The this compound molecule contains multiple potential coordination sites (the isoxazole nitrogen and oxygen atoms, and the π-system of the alkyne), making it a candidate for use as a ligand in coordination chemistry. By binding to a metal center, it can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity.

Oxazole-containing ligands have been successfully employed in catalysis. For example, methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been used as ligands for vanadium catalysts in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com Research has shown that the position of substituents on the oxazole (B20620) ring has a considerable impact on the catalyst's performance. mdpi.com Specifically, a methyl group at the 5-position of an oxazole ring was found to impose a steric hindrance that influenced the co-planarity of the heterocyclic rings, which in turn increased the catalytic activity in ethylene polymerization. mdpi.com

This finding suggests that this compound, with its methyl group at position 3 and the electronically distinct ethynyl group at position 5, could serve as a tunable ligand for various metal-catalyzed reactions. The steric bulk of the methyl group and the electronic nature of the ethynyl substituent could be strategically used to control the selectivity and efficiency of a catalytic process.

Synthesis of Metal Complexes Featuring Ethynyl Oxazole Ligands

The oxazole motif is a common structural unit in natural products and has been successfully employed as a ligand in transition metal catalysis. mdpi.comresearchgate.net The nitrogen atom, with its sp2 hybridized lone pair of electrons, acts as an effective N-donor for coordinating with metal centers. mdpi.com While direct synthesis of metal complexes with this compound is not extensively documented, the synthesis of complexes with related oxazole and oxadiazole structures is well-established. researchgate.netmdpi.comresearchgate.net For instance, various transition metal complexes, including those with Cu(II), Ni(II), and Co(II), have been prepared using ligands containing oxadiazole or imidazole (B134444) rings. researchgate.netmdpi.comresearchgate.net These syntheses often involve straightforward mixing of the ligand and a metal salt in an appropriate solvent, sometimes requiring heat or specific diffusion methods to facilitate crystal growth. mdpi.com

In a relevant study, a series of vanadium complexes were synthesized using VCl₃(THF)₃ and various methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands. mdpi.com The complexation was confirmed by NMR and mass spectrometry, which showed significant shifts in the spectral signals of the oxazoline (B21484) ring upon coordination to the vanadium center. mdpi.com This work demonstrates the capacity of the oxazole core to act as a scaffold for creating stable metal complexes, a principle that extends to ethynyl-substituted oxazoles for applications in catalysis and materials science.

Catalytic Performance in Polymerization Reactions

Vanadium complexes featuring oxazole-based ligands have demonstrated notable activity in olefin polymerization. mdpi.comresearchgate.netrsc.orgdoaj.orgufms.br In a study of ethylene and ethylene-norbornene copolymerization, vanadium catalysts with methyl-substituted oxazole-oxazoline ligands were activated with ethylaluminum sesquichloride (AlEt₂Cl). mdpi.com The catalytic activity was found to be highly dependent on the ligand structure, particularly the position of the methyl substituent on the oxazole ring. mdpi.comresearchgate.net

A catalyst featuring a ligand with a methyl group at the 5-position of the 1,3-oxazole ring (L3-V) exhibited the highest effectiveness in ethylene polymerization, reaching an activity of 4800 kg of polyethylene (B3416737) per mole of Vanadium per hour (kgPE/molV·h). mdpi.com This high activity was attributed to the steric hindrance imposed by the methyl group, which prevents co-planarity between the heterocyclic rings. mdpi.com In contrast, a catalyst with a methyl group on the oxazoline ring (L2-V) showed the lowest activity (3150 kgPE/molV·h). mdpi.com These findings highlight the significant influence that ligand architecture has on the performance of polymerization catalysts. mdpi.comresearchgate.net

Table 1: Catalytic Activity of Vanadium Complexes in Ethylene Polymerization

CatalystLigand StructureActivity (kgPE/molV·h)
L1-V4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole3990
L2-V4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole3150
L3-V4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole4800

Data sourced from a study on vanadium catalysts with oxazole-oxazoline ligands. mdpi.com

Application in Other Catalytic Transformations

The terminal alkyne of this compound is a key functional group for a range of catalytic transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.orgorganic-chemistry.org This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings by joining the ethynyl oxazole with an azide-containing molecule. chemrxiv.orgorganic-chemistry.org Studies have shown that ethynyl oxazoles can undergo this reaction with various azides, using affordable and readily available copper(II) sulfate (B86663) as a catalyst, to produce diverse heterocyclic compounds in high yields (often exceeding 90-95%). chemrxiv.orgchemrxiv.org This method is valued for its simple purification process and the high purity of the resulting products. chemrxiv.org

Beyond click chemistry, the oxazole framework itself is utilized in asymmetric catalysis. For example, pyridine-bis(oxazoline) ligands are employed in reactions like the enantioselective addition of cyanide to aldehydes and the Heck reaction. diva-portal.org The catalytic potential of the ethynyl group is also demonstrated in other contexts, such as the visible-light-mediated thiolation of bromoalkynes to form alkynyl thioethers, showcasing the versatility of the C≡C triple bond in modern catalytic methods. acs.org Furthermore, related acetylenic derivatives of 1,2,4-oxadiazoles have been shown to undergo superelectrophilic activation with triflic acid, leading to regioselective hydroarylation of the acetylene bond. nih.gov

Potential in Functional Materials and Organic Electronics

The conjugated system formed by the ethynyl group and the oxazole ring suggests significant potential for this compound as a building block for functional organic materials with interesting electronic and optical properties.

Chromophores and Fluorophores Development Based on Oxazole Core

The oxazole ring is a component of various chromophoric and fluorophoric systems. The development of novel fluorescent probes and dyes often relies on the creation of extended π-conjugated systems. The highly efficient click reaction provides a direct pathway to link the this compound core to other molecular fragments. chemrxiv.org The resulting 1,2,3-triazole products often exhibit desirable photophysical properties, acting as powerful electron-accepting components that can be used to modulate the HOMO/LUMO energy levels and create materials with low bandgaps suitable for optoelectronic applications. researchgate.net The acetylene linker itself allows for a linear geometry and axial rotation, which are important features in the design of molecular-scale devices like nanorotors. chemrxiv.org

Exploration in Optoelectronic Devices (based on theoretical electronic properties)

While direct experimental data on the optoelectronic properties of this compound is limited, theoretical studies on analogous compounds provide valuable insights into its potential. researchgate.netaip.orgnih.govnih.gov Density Functional Theory (DFT) is a powerful tool used to predict the electronic and optical properties of π-conjugated systems containing ethynyl and heterocyclic units. aip.orgnih.govresearchgate.net

Theoretical investigations of related phenyl-ethynyl systems linked to heterocycles like oxadiazole and triazole have been conducted to evaluate their suitability as electron-conducting materials. nih.gov These studies focus on key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, excitation energies, electron affinities, and reorganization energies, all of which are critical for charge transport. researchgate.netnih.gov The inclusion of an ethynyl group has been shown to reduce the HOMO-LUMO gap and enhance molecular planarity, which are beneficial for electrical conductivity. aip.orgnih.gov

Furthermore, theoretical analysis of a Schiff base ligand derived from 5-methyl-3-isoxazolylamine and its metal complexes revealed their potential for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). dntb.gov.ua Calculations of properties like charge transfer mobility suggested that specific metal complexes could serve as outstanding materials for electron and hole transport. dntb.gov.ua These theoretical frameworks could be applied to this compound to predict its electronic structure and guide the design of new materials for optoelectronic devices. researchgate.netchemsociety.org.ng

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies

The synthesis of 3,5-disubstituted isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition of nitrile oxides and alkynes being a cornerstone methodology. nih.govyoutube.com For 5-ethynyl-3-methyl-1,2-oxazole, this would involve the reaction of acetonitrile (B52724) oxide with a protected form of acetylene (B1199291), followed by deprotection.

Future research is likely to focus on developing more sustainable and efficient synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.govijpsonline.com This includes the use of mechanochemistry, which can lead to solvent-free reaction conditions and improved yields. nih.govrsc.org For instance, a ball-milling approach for the synthesis of 3,5-isoxazoles has been reported, offering a greener alternative to traditional solution-phase synthesis. nih.govrsc.org Another avenue for green synthesis is the use of environmentally benign solvents like water or ionic liquids. nih.gov

The introduction of the ethynyl (B1212043) group is often achieved via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org Research in this area is geared towards developing more robust and milder catalysts that can function under ambient conditions and in greener solvent systems. wikipedia.org The development of a one-pot synthesis that combines the formation of the isoxazole (B147169) ring and the introduction of the ethynyl group would be a significant advancement in the efficient production of this compound.

Table 1: Comparison of Synthetic Methodologies for Isoxazole Formation

MethodologyDescriptionPotential Advantages for this compound SynthesisKey Research Directions
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide (from an oxime or nitroalkane) with an alkyne. nih.govWell-established, good control over regioselectivity.Development of milder and more efficient methods for in-situ nitrile oxide generation.
Mechanochemical Synthesis Solvent-free reaction in a ball mill. nih.govrsc.orgReduced solvent waste, potentially faster reaction times, and higher yields.Optimization of catalyst systems (e.g., Cu/Al2O3) and scalability. nih.govrsc.org
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with a 5-halo-3-methyl-1,2-oxazole. organic-chemistry.orgwikipedia.orgHigh efficiency in forming the C-C triple bond.Development of copper-free and air-stable catalysts for milder reaction conditions.
Domino Reactions Multi-step reactions where subsequent transformations occur in the same pot. rsc.orgIncreased efficiency, reduced purification steps.Designing a domino sequence for the direct synthesis from simple precursors.

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is dominated by the ethynyl group, which is a versatile handle for a variety of chemical transformations. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are themselves valuable heterocyclic scaffolds. youtube.com

Future research will likely explore the full scope of the ethynyl group's reactivity. This includes participating in other types of cycloadditions, such as with nitrones to form isoxazolines or with nitrile imines to yield pyrazoles. youtube.com The development of photocatalyst-free three-component reactions involving terminal alkynes is an emerging area that could be applied to this compound. rsc.org

Beyond cycloadditions, the terminal alkyne can undergo a range of other reactions, including C-H activation, coupling reactions to form conjugated systems, and additions of various nucleophiles. The isoxazole ring itself, while generally stable, can undergo ring-opening reactions under certain conditions, providing a pathway to other functionalized molecules. nih.gov The interplay between the reactivity of the ethynyl group and the isoxazole ring could lead to novel and complex molecular architectures.

Table 2: Potential Reactivity Pathways of this compound

Reaction TypeReagent/CatalystProduct TypePotential Applications
[3+2] Cycloaddition (Click Chemistry) Azides, Copper(I) catalyst1,2,3-Triazole derivatives chemrxiv.orgSynthesis of complex molecules, bioconjugation.
[3+2] Cycloaddition NitronesIsoxazoline derivativesSynthesis of novel heterocyclic systems.
[3+2] Cycloaddition Nitrile IminesPyrazole derivatives youtube.comAccess to diverse pharmacophores.
Sonogashira Coupling Aryl/Vinyl Halides, Palladium catalystExtended conjugated systemsDevelopment of organic electronic materials.
Addition Reactions Nucleophiles (e.g., thiols, amines)Functionalized vinylisoxazolesSynthesis of specialized building blocks.
Ring-Opening Reactions Reductive or harsh conditionsAcyclic functionalized compoundsAccess to different molecular scaffolds. nih.gov

Integration into Advanced Materials for Specific Functionalities

The rigid, linear nature of the ethynyl-isoxazole unit makes it an attractive building block for the construction of advanced materials. The incorporation of such motifs into polymers or larger molecular frameworks can impart specific electronic and photophysical properties.

An emerging area of research is the use of ethynyl-heterocycles in the design of molecular rotors and machines. chemrxiv.org The acetylene linker provides a linear and rigid connection with the ability for axial rotation. This property can be harnessed to create materials that respond to external stimuli. Furthermore, the π-conjugated system of this compound suggests its potential use in organic electronics, such as in the formation of molecular wires or as a component in organic light-emitting diodes (OLEDs).

Future work will focus on the synthesis and characterization of polymers and oligomers containing the this compound unit. The electronic properties of these materials can be tuned by varying the substituents on the isoxazole ring or by extending the conjugation through the ethynyl group. The self-assembly of these molecules into ordered structures, such as liquid crystals or thin films, is another promising avenue for creating materials with anisotropic properties.

Table 3: Potential Applications in Advanced Materials

Material TypeKey Feature of this compoundPotential FunctionalityResearch Focus
Molecular Rotors Rigid, linear structure with rotational freedom around the alkyne.Stimuli-responsive molecular motion.Design and synthesis of multi-component systems with controlled rotation.
Organic Polymers Conjugated building block.Electronic conductivity, photoluminescence.Polymerization via the ethynyl group and characterization of material properties.
Liquid Crystals Anisotropic molecular shape.Self-assembly into ordered phases.Synthesis of derivatives with long alkyl chains to promote mesophase formation.
Functional Dyes Tunable electronic properties.Sensing, photochromism.Investigation of the photophysical properties upon chemical modification.

Interdisciplinary Research Avenues in Chemical Biology and Smart Materials (excluding clinical trials)

The ethynyl group of this compound serves as a powerful tool for interdisciplinary research, particularly in chemical biology. As a terminal alkyne, it is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. The CuAAC "click" reaction with an azide-modified biomolecule is a prime example of this. This allows for the specific labeling and visualization of proteins, nucleic acids, and other cellular components.

In the realm of smart materials, the reactivity of the ethynyl group can be exploited to create materials that respond to chemical or physical stimuli. For example, a polymer containing this compound units could be cross-linked by reacting the pendant ethynyl groups, leading to a change in the material's mechanical properties. The electronic properties of the isoxazole ring can also be modulated by protonation or coordination to metal ions, which could be used to develop chemical sensors.

Future interdisciplinary research will likely involve the design of sophisticated molecular probes based on this compound for studying biological systems. This could include the development of fluorescent probes that "turn on" upon binding to a specific target. In materials science, the focus will be on creating dynamic and responsive materials where the properties can be precisely controlled through external triggers, leveraging the unique chemical reactivity of this versatile compound.

Q & A

Basic: What are the standard synthetic routes for 5-ethynyl-3-methyl-1,2-oxazole, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves cyclization of precursor molecules, such as reacting 3-methyl-1,2-oxazole derivatives with ethynylating agents. A common method employs chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., zinc iodide) under inert atmospheres to prevent undesired side reactions like oxidation or polymerization of the ethynyl group . Key parameters include:

  • Temperature control : Maintained between 0–5°C to suppress exothermic side reactions.
  • Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to avoid hydrolysis.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Advanced: How can researchers resolve contradictions in crystallographic data when refining this compound structures?

Answer:
Discrepancies in crystallographic refinement (e.g., high R-factors, poor electron density fit) often arise from disordered ethynyl or methyl groups. Methodological steps include:

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning ratios .
  • Restraints and constraints : Apply DFIX/ISOR restraints to stabilize thermal parameters for the ethynyl group .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and void analysis .
  • High-resolution data : Collect datasets at synchrotron sources (λ < 1 Å) to improve resolution for light-atom localization .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : The ethynyl proton appears as a singlet at δ 2.5–3.0 ppm, while the oxazole ring protons resonate at δ 6.0–7.0 ppm.
    • ¹³C NMR : The ethynyl carbons are observed at δ 70–80 ppm (sp-hybridized carbons) .
  • IR : The C≡C stretch appears as a sharp peak near 2100 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can the reactivity of the ethynyl group in this compound be exploited in click chemistry without compromising the oxazole ring?

Answer:
The ethynyl group undergoes Huisgen cycloaddition with azides, but the oxazole ring’s electron-deficient nature may lead to side reactions. Strategies include:

  • Catalyst optimization : Use Cu(I) catalysts at 25°C to accelerate azide-alkyne cycloaddition while minimizing oxazole ring opening .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize the transition state without protonating the oxazole nitrogen.
  • In situ monitoring : Employ HPLC-MS to track reaction progress and detect intermediates .

Basic: What biological activity screening protocols are applicable to this compound?

Answer:

  • Antimicrobial assays : Follow CLSI guidelines for broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on human fibroblast (MRC-5) and cancer (HeLa, A549) cell lines with EC₅₀ calculations via nonlinear regression .
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorometric assays (e.g., λₑₓ = 360 nm, λₑₘ = 460 nm) .

Advanced: How can researchers address low yields in scaling up this compound synthesis?

Answer:
Scale-up challenges often stem from exothermic reactions or poor mixing. Solutions include:

  • Flow chemistry : Use continuous flow reactors to maintain temperature control and improve mass transfer .
  • Catalyst recycling : Immobilize Lewis acid catalysts on silica gel to reduce waste.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., molecular sieves) in sealed containers to avoid hydrolysis of the oxazole ring .
  • Oxygen exclusion : Purge storage vials with argon to prevent ethynyl group oxidation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites .
  • MD simulations : Simulate solvation effects in water/DMSO mixtures to assess hydrolytic stability .
  • Docking studies : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

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